2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 933986-97-1

Cat. No.: VC3004301

Molecular Formula: C15H23BN2O2

Molecular Weight: 274.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933986-97-1 |

|---|---|

| Molecular Formula | C15H23BN2O2 |

| Molecular Weight | 274.17 g/mol |

| IUPAC Name | 2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-11-12)18-9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3 |

| Standard InChI Key | HGBBKKWVSQBIMM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCC3 |

Introduction

Chemical Identity and Properties

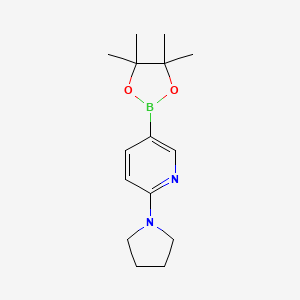

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is identified by the CAS number 933986-97-1 . This compound has a molecular formula of C15H23BN2O2, corresponding to a molecular weight of 274.1663 g/mol . The structure features a pyridine ring substituted at position 2 with a pyrrolidine group and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group.

Physical and Chemical Properties

The physical and chemical properties of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H23BN2O2 | |

| Molecular Weight | 274.1663 g/mol | |

| CAS Number | 933986-97-1 | |

| Physical State | Solid | |

| Storage Recommendation | Room temperature |

Structural Features

The compound consists of three key structural components: a pyridine ring as the central scaffold, a pyrrolidine group attached at the 2-position of the pyridine, and a pinacol boronate ester at the 5-position. The pyrrolidine group provides basic nitrogen functionality, while the pinacol boronate ester serves as a protected form of a boronic acid, making it an excellent substrate for Suzuki-Miyaura cross-coupling reactions .

Synthesis Methodologies

The synthesis of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves a combination of nucleophilic substitution and Suzuki reaction strategies. The synthetic pathway has been well-documented and characterized through various analytical techniques .

Nucleophilic Substitution and Suzuki Reaction

The title compound is obtained through a sequence of reactions involving nucleophilic substitution followed by Suzuki coupling . The synthesis begins with appropriate pyridine precursors that undergo nucleophilic substitution with pyrrolidine to introduce the pyrrolidine group at the 2-position of the pyridine ring. Subsequently, the installation of the boronate ester at the 5-position is achieved through Suzuki reaction conditions .

This synthetic approach has significant advantages:

-

It allows for regioselective functionalization of the pyridine ring

-

The reaction conditions are compatible with a variety of functional groups

-

The methodology provides the desired compound in good yield and purity

Analytical Characterization

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been extensively characterized using multiple analytical techniques, providing comprehensive structural information .

Spectroscopic Analysis

The compound's structure has been confirmed through various spectroscopic methods:

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern consistent with the proposed structure .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared Spectroscopy: Identifies characteristic vibrational absorption bands associated with the functional groups present in the molecule .

X-ray Crystallographic Analysis

Single crystal X-ray diffraction studies have been performed on 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, providing definitive confirmation of its three-dimensional structure . The crystallographic data reveals important structural parameters such as bond lengths, bond angles, and packing arrangements in the solid state. This information is crucial for understanding the compound's reactivity and potential applications in synthetic chemistry .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to optimize the crystal structure of the compound, using the B3LYP/6-311+G(2d,p) basis set . These theoretical studies complement the experimental data and provide additional insights into the compound's electronic and structural properties.

The computational analyses include:

-

Geometric parameter optimization

-

Molecular Electrostatic Potential (MEP) analysis

-

Frontier Molecular Orbital (FMO) calculations

These computational approaches help in understanding the reactivity patterns and electronic distribution within the molecule, which are essential for predicting its behavior in chemical reactions.

Applications

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine finds applications primarily as a synthetic intermediate in organic synthesis.

Synthetic Intermediate

The compound serves as a valuable building block in the synthesis of more complex molecules, particularly those requiring functionalized pyridine scaffolds . The presence of both a pyrrolidine group and a boronate ester provides multiple sites for further functionalization, making it a versatile intermediate for diverse synthetic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume